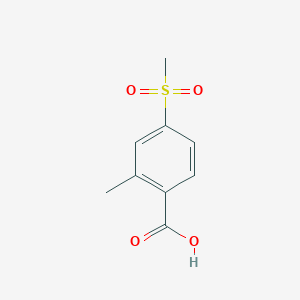

2-甲基-4-(甲磺酰基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

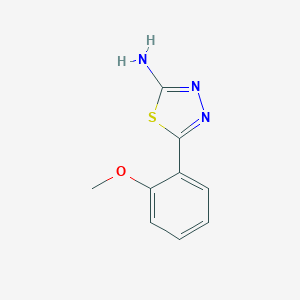

“2-Methyl-4-(methylsulfonyl)benzoic acid” is a chemical compound . It is similar to “2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid”, which is a white solid that is soluble in water and organic solvents .

Synthesis Analysis

The synthesis of a similar compound, “2-Methoxy-4-(methylsulfanyl)benzoic Acid”, has been reported. The synthesis used readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol to develop two alternative approaches to the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid in total yields of 17% and 37%, respectively .Molecular Structure Analysis

The molecular formula of “2-Methyl-4-(methylsulfonyl)benzoic acid” is C9H10O4S .科学研究应用

合成技术:

- 彭家斌(2010)的一项研究概述了一种使用硝酸从 4-甲磺酰基甲苯合成 2-硝基-4-甲磺酰基苯甲酸的方法,该方法具有高收率和高纯度。该方法简单且具有成本效益,使其具有经济效益 (彭家斌,2010).

化学性质和反应:

- 迟龙旺(2013)重点研究了通过空气-硝酸联合氧化合成 2-硝基-4-甲磺酰基苯甲酸。本研究优化了各种反应条件,平均收率达到 85%,纯度达到 97.1% (迟龙旺,2013).

- H. Yin(2002)描述了一种方便的 4-(甲磺酰基)苯甲酸制备方法,强调了降低成本和环境影响,适用于大规模生产 (H. Yin,2002).

医药和生物学应用:

- M. Baumgarth、N. Beier 和 R. Gericke(1997)探索了苯甲酰胍作为 Na+/H+ 交换抑制剂的用途,这有利于治疗急性心肌梗死。该研究强调了酰基胍邻位取代对化合物效力的重要性 (M. Baumgarth 等人,1997).

环境和安全注意事项:

- H. Suojalehto 等人(2017)发现 3-(溴甲基)-2-氯-4-(甲磺酰基)-苯甲酸是一种呼吸致敏物,会导致职业性哮喘、鼻炎和荨麻疹。这项研究强调了需要严格的接触控制措施来预防相关疾病 (H. Suojalehto 等人,2017).

材料科学中的应用:

- K. Oyaizu 等人(2002)描述了合成含苯四亚基亚基和氧代和甲基磺酰基键的梯形聚合物的合成路线。这项研究有助于半导体材料的开发 (K. Oyaizu 等人,2002).

安全和危害

属性

IUPAC Name |

2-methyl-4-methylsulfonylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c1-6-5-7(14(2,12)13)3-4-8(6)9(10)11/h3-5H,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEKZLBGODVDBBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501281149 |

Source

|

| Record name | 2-Methyl-4-(methylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-(methylsulfonyl)benzoic acid | |

CAS RN |

118939-09-6 |

Source

|

| Record name | 2-Methyl-4-(methylsulfonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118939-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-(methylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

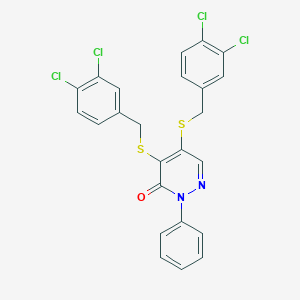

Q1: What is the role of 3-fluoro-2-methyl-4-(methylsulfonyl)benzoic acid in the synthesis of the mTOR inhibitor?

A1: The research paper describes 3-fluoro-2-methyl-4-(methylsulfonyl)benzoic acid (17) as a crucial building block in the synthesis of the target mTOR inhibitor (1). [] It represents one of the three main fragments that come together to form the final molecule. Specifically, it is coupled with an elaborated intermediate, 5-(2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-2-amine dihydrochloride (6), in the final stages of the synthesis to yield the target compound. [] This highlights its importance in achieving the desired structure of the mTOR inhibitor.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-4,5-bis[(3,4-dichlorobenzyl)sulfanyl]pyridazine](/img/structure/B185717.png)

![3-Chloro-4,5-bis[(2-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B185719.png)

![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B185722.png)

![1-Benzyl-2-[(2-fluorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B185728.png)

![Tetrazolo[1,5-b]pyridazin-7-amine](/img/structure/B185730.png)

![5-(2-Fluorobenzyl)[1,3,4]thiadiazol-2-ylamine](/img/structure/B185735.png)